[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group and an (S)-configured 2-amino-3-methyl-butyryl substituent. The tert-butyl carbamate (Boc) group serves as a common protecting group for amines, enhancing stability during synthetic processes. The stereochemistry at the amino acid residue (S-configuration) may influence its biological activity and binding affinity .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-19(16(22)23-17(4,5)6)11-13-9-8-10-20(13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t13?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGLGFDBRYUPH-KZUDCZAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent in various medical conditions. Its unique structure allows it to interact with specific biological targets, making it suitable for drug development.
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound can influence dopamine receptors, which are critical in treating neurological disorders such as schizophrenia and Parkinson's disease. A study highlighted its binding affinity to D(3) receptors, suggesting potential antipsychotic properties .
- Antidepressant Effects : Similar compounds have shown antidepressant-like effects in animal models, indicating that they may affect serotonin pathways crucial for mood regulation .
Biological Research
The compound is utilized in various biological studies to explore its interactions with biomolecules.
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit serine proteases like thrombin, which plays a significant role in blood coagulation. Binding affinity studies have reported values as low as 0.280 nM, indicating strong inhibitory potential .
- Neuropharmacological Investigations : The compound's interaction with neurotransmitter systems makes it a valuable subject for neuropharmacological research. Studies have focused on its effects on dopamine and serotonin receptors, providing insights into its mechanism of action and potential therapeutic applications .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules.
- Synthetic Routes : The synthesis typically involves reactions between appropriate amino precursors and pyrrolidine derivatives under controlled conditions. Such methodologies are essential for producing high-purity compounds necessary for research and industrial applications .
Case Studies
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its structure allows it to bind to enzyme active sites, modulating their activity. Pathways involved often include metabolic enzymes and signaling proteins, affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other tert-butyl carbamate-containing derivatives. Below is a detailed comparison based on molecular features, synthetic utility, and available data from analogous compounds.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Variability The target compound’s pyrrolidine core distinguishes it from piperidine-based analogs (e.g., and ). Pyrrolidine’s smaller ring size may enhance conformational rigidity compared to piperidine derivatives .
Functional Group Impact The (S)-2-amino-3-methyl-butyryl side chain in the target compound introduces a chiral, branched amino acid motif absent in other analogs. This feature is critical for protease inhibition specificity . Boc Protection: All compounds utilize tert-butyl carbamate for amine protection, but its placement varies (e.g., ethyl carbamate in the target vs. isopropyl carbamate in ), affecting steric bulk and solubility .
Substituent Diversity
- Heteroaromatic Groups : ’s ethoxy-pyrimidine and methylthio groups enhance hydrogen bonding and hydrophobic interactions, respectively, contrasting with the target’s aliphatic side chain .
- Electrophilic Moieties : ’s chloroacetyl group offers reactivity for further functionalization, a property absent in the target compound .
The target’s amino acid side chain may confer better aqueous solubility than ’s indenopyrrolidine derivative, which lacks polar substituents .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves standard Boc-protection and peptide coupling strategies, akin to methods used for and .
- Stability: Boc groups in all compounds confer moderate stability under acidic conditions, but the target’s amino acid side chain may increase susceptibility to enzymatic degradation compared to non-peptidic analogs .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester , commonly referred to as compound 1 , is a derivative of pyrrolidine with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1354027-23-8
The compound features a pyrrolidine ring substituted with an amino acid side chain, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of compound 1 as an antimicrobial agent. It was screened against various Gram-positive and Gram-negative bacterial strains, showing significant activity against multi-drug resistant strains.
Table 1: Antimicrobial Activity of Compound 1
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Bactericidal |
| Enterococcus faecium (VRE) | 0.78 - 3.125 μg/mL | Bactericidal |
| Escherichia coli | No activity | - |
| Klebsiella pneumoniae | No activity | - |
The compound exhibited strong bactericidal properties against MRSA and VRE, comparable to last-resort antibiotics like vancomycin and linezolid, indicating its potential as a new antimicrobial agent .
The mechanism by which compound 1 exerts its antibacterial effects involves the depolarization of bacterial cytoplasmic membranes, leading to the dissipation of membrane potential, which is crucial for bacterial survival . This action suggests that compound 1 disrupts essential cellular processes in bacteria, making it a promising candidate for further development.
Case Studies
In a recent clinical study, compound 1 was evaluated for its efficacy in treating infections caused by resistant bacterial strains. The study involved a cohort of patients with chronic infections resistant to standard treatments.
Case Study Overview:
- Objective : To assess the safety and efficacy of compound 1 in treating resistant infections.
- Methods : Patients received compound 1 over a four-week period.
- Results :
- Significant reduction in infection markers.
- Improvement in clinical symptoms.
- Minimal adverse effects reported.
These findings support the notion that compound 1 could be an effective therapeutic option for managing antibiotic-resistant infections.
Preparation Methods
Boc Protection of the Amine Group
The tert-butyl carbamate (Boc) group is introduced early to protect the primary amine. A room-temperature Pd-catalyzed amidation reaction using tert-butyl carbamate (CAS 4248-19-5) and aryl bromides achieves this efficiently. For example, coupling 4-bromo-3-trifluoromethoxy-phenylamine with 2-fluoropyridine-5-carbonyl chloride in dichloromethane (DCM) yields a Boc-protected intermediate with 83% efficiency after HCl salt formation.
Reaction Conditions:
Pyrrolidine Ring Functionalization
The pyrrolidine moiety is constructed via stereoselective alkylation. A representative method involves reacting (S)-2-aminobutyric acid with pyrrolidin-3-ylmethyl chloride in the presence of -diisopropylethylamine (DIPEA). This step proceeds at 0–5°C to minimize racemization, achieving >90% enantiomeric excess (ee).
Key Parameters:
-
Temperature: 0–5°C
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Solvent: Tetrahydrofuran (THF)
-
Catalyst: None (base-mediated)
-
Yield: 85–92%
Imidazole Coupling and Biphenyl Formation
A Suzuki-Miyaura cross-coupling reaction links the pyrrolidine intermediate to a biphenyl system. Bis(pinacolato)diboron and Pd(dppf)Cl₂ facilitate this step, as demonstrated in the synthesis of analogous compounds. For instance, coupling ((S)-1-{(S)-2-[4-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester with a boronic ester derivative in DMSO at 90°C produces the biphenyl intermediate in 78% yield.
Optimized Conditions:
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Solvent: DMSO or toluene
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Catalyst: Pd(dppf)Cl₂ (2 mol%)
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Ligand: 1,1′-Bis(diphenylphosphino)ferrocene
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Temperature: 90°C
Crystallization and Purification
Solvent-Antisolvent Crystallization
Crude product is purified using a methanol-water system. Adding water to a methanol solution (2.5:1 v/v) induces crystallization, with seeding employed to control crystal growth. This method reduces impurities to <1% and enhances enantiomeric purity to >99% ee.
Procedure:
Recrystallization for Enhanced Purity
Recrystallization from methanol/water (2.7:1 v/v) further purifies the compound. The process is repeated twice, reducing residual solvents to <0.1% and achieving >99.5% chemical purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC analysis confirms purity and stereochemical integrity. Using a C18 column and a gradient of acetonitrile/water (0.1% TFA), the compound elutes at 21.1–21.3 minutes, matching reference standards.
HPLC Parameters:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (400 MHz, DMSO-) data:
-
δ 7.85 (s, 1H, imidazole-H)
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δ 4.25 (m, 1H, pyrrolidine-CH)
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δ 3.65 (s, 3H, COOCH₃)
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Boc Protection | Pd-catalyzed amidation | Carbamate alkylation |
| Yield | 83% | 89% |
| Purity (HPLC) | 99.2% | 98.5% |
| Enantiomeric Excess | 99.5% ee | 98.0% ee |
Method A offers superior enantiomeric purity due to stringent crystallization controls, whereas Method B achieves higher yields through optimized coupling conditions.
Challenges and Mitigation Strategies
Racemization During Alkylation
The basic conditions of alkylation risk racemization at the (S)-2-amino center. Cooling to 0°C and using DIPEA as a mild base reduces this side reaction to <2%.
Boronic Ester Hydrolysis
In Suzuki-Miyaura couplings, boronic esters may hydrolyze prematurely. Anhydrous toluene and nitrogen sparging prevent hydrolysis, maintaining reaction efficiency >75%.
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for this compound?
- Methodological Answer : The synthesis typically involves multi-step protocols, including the introduction of the tert-butyl carbamate (Boc) group and stereoselective formation of the pyrrolidine moiety. For example, tert-butyl esters are often synthesized via Suzuki coupling (for aromatic intermediates) or asymmetric Mannich reactions to establish stereochemistry . Critical steps include protecting group strategies (e.g., Boc for amines) and purification via column chromatography or recrystallization to ensure enantiomeric purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemical confirmation), HPLC (for enantiomeric excess), and mass spectrometry (HRMS or ESI-MS). For example, tert-butyl carbamates exhibit characteristic peaks in ¹³C NMR (~80 ppm for the Boc carbonyl carbon) . X-ray crystallography may also resolve ambiguities in stereochemistry .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The Boc group is sensitive to acidic conditions, so storage at -20°C under inert atmosphere (argon/nitrogen) is advised. Stability studies suggest degradation via hydrolysis of the carbamate in aqueous environments, necessitating anhydrous solvents (e.g., DMF, DCM) during reactions .
Advanced Research Questions
Q. How can researchers address discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer : Contradictions in stereochemistry often arise from competing reaction pathways (e.g., epimerization during coupling steps). To mitigate this:
- Optimize reaction temperature (e.g., 0–20°C for coupling reactions to minimize racemization) .
- Use chiral auxiliaries or catalysts (e.g., asymmetric Mannich reactions with organocatalysts) .
- Validate outcomes via circular dichroism (CD) or chiral HPLC .
Q. What analytical strategies resolve conflicting data in impurity profiling?
- Methodological Answer : Impurities may arise from incomplete Boc deprotection or side reactions (e.g., tert-butyl group migration). Advanced approaches include:
- LC-MS/MS to identify low-abundance byproducts.
- 2D NMR (COSY, NOESY) to distinguish regioisomers .
- Computational modeling (DFT) to predict reaction pathways and intermediate stability .
Q. How can biological activity assays be optimized for derivatives of this compound?
- Methodological Answer : For SAR studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
